
Melamine acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Melamine acetate is a compound formed by the reaction of melamine and acetic acid. Melamine, a nitrogen-rich heterocyclic compound, is widely used in the production of resins and plastics. Acetic acid, a simple carboxylic acid, is commonly used in various chemical reactions. The combination of these two compounds results in this compound, which has applications in various industries, including the production of resins and as an additive in particleboard production .
準備方法
Synthetic Routes and Reaction Conditions
Melamine acetate can be synthesized by reacting melamine with acetic acid in a batch reactor. The reaction typically involves dissolving melamine in water and then adding acetic acid to the solution. The reaction is carried out at a controlled temperature to ensure the formation of this compound crystals. The process can be optimized by adjusting the stoichiometric amounts of melamine and acetic acid, as well as the reaction conditions such as temperature and pH .
Industrial Production Methods
In industrial settings, the production of this compound involves the use of batch reactors. A typical method involves feeding a batch reactor with water and a stoichiometric amount of melamine and acetic acid. The reaction produces solid this compound crystals, which are then separated from the solution. To increase productivity and efficiency, successive additions of melamine and acetic acid can be made to the batch up to the solubility limit of melamine. This method significantly increases the yield of dry crystals and reduces the need for energy-intensive recovery processes .
化学反応の分析
Types of Reactions
Melamine acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into other nitrogen-containing compounds.
Substitution: this compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pH, and solvent, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different nitrogen-containing compounds, while substitution reactions can yield a variety of substituted melamine derivatives .
科学的研究の応用
Melamine acetate has several scientific research applications, including:
Chemistry: In chemistry, this compound is used as an additive in the production of urea-formaldehyde resins, which are commonly used in particleboard production.
Biology: this compound is used in biological research to study its effects on various biological systems. Its nitrogen-rich structure makes it a valuable compound for studying nitrogen metabolism and related processes.
Medicine: In medicine, this compound is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: this compound is widely used in the production of resins and plastics.
作用機序
The mechanism of action of melamine acetate involves its interaction with various molecular targets and pathways. In the production of resins, this compound reacts with formaldehyde to form hydroxymethylureas and hydroxymethyl-melamines, which contribute to the formation of strong and durable resin structures . In biological systems, this compound can interact with enzymes and other proteins involved in nitrogen metabolism, affecting their activity and function .
類似化合物との比較
Similar Compounds
Melamine: Melamine is a nitrogen-rich compound similar to melamine acetate but without the acetate group. It is widely used in the production of resins and plastics.
Phenolic Resins: Phenolic resins are another class of compounds used in the production of resins and plastics.
Melamine Phosphate: Melamine phosphate is a derivative of melamine used as a fire retardant in various applications.
Uniqueness of this compound
This compound is unique due to its combination of melamine and acetic acid, which imparts specific properties such as improved solubility and reactivity. Its use as an additive in urea-formaldehyde resins enhances the mechanical properties and environmental compliance of the resins, making it a valuable compound in various industrial applications .
特性
CAS番号 |
51674-15-8 |
|---|---|
分子式 |
C5H10N6O2 |
分子量 |
186.17 g/mol |
IUPAC名 |
acetic acid;1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C3H6N6.C2H4O2/c4-1-7-2(5)9-3(6)8-1;1-2(3)4/h(H6,4,5,6,7,8,9);1H3,(H,3,4) |
InChIキー |
RHNMFWJPEQPWMO-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.C1(=NC(=NC(=N1)N)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


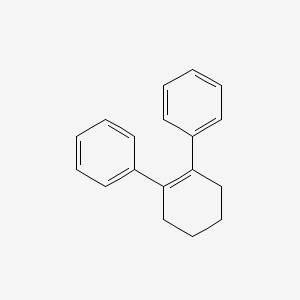
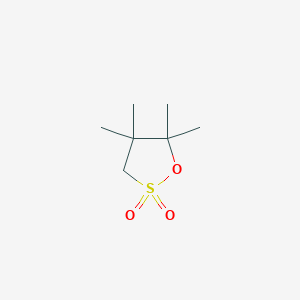

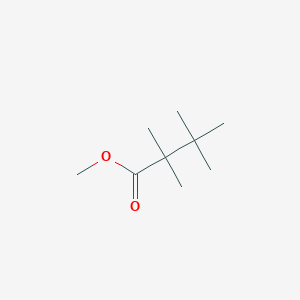

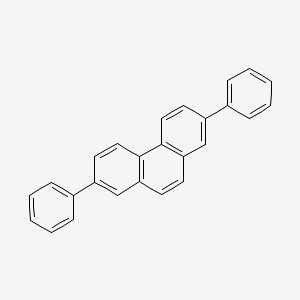

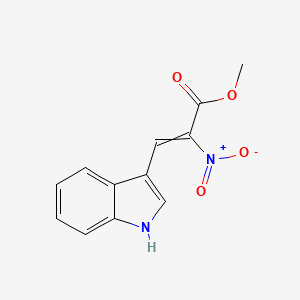
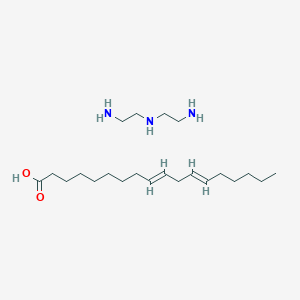
![3-(4-Bromophenyl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14662017.png)
![4H-pyrano[2,3-g][1,3]benzothiazole](/img/structure/B14662023.png)
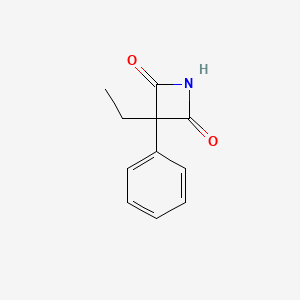
![2-Chloro-N-(2,6-diethylphenyl)-N-{2-[(prop-2-en-1-yl)oxy]ethyl}acetamide](/img/structure/B14662028.png)
![2-[bis(2-hydroxyethyl)amino]ethanol;2,4,6-trinitrophenol](/img/structure/B14662030.png)
